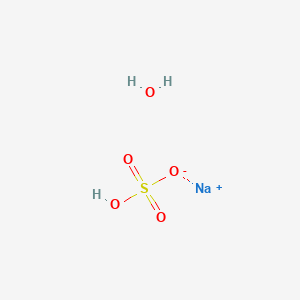

焦硫酸氢钠一水合物

描述

Sodium bisulfate monohydrate (SBS) is a chemical compound widely used in various industries for its ability to reduce ammonia and bacterial levels. It is particularly prevalent in the poultry industry for litter treatment and in the dairy industry to lower bacterial counts in bedding and mitigate ammonia emissions, which helps prevent environmental mastitis and calf respiratory stress .

Synthesis Analysis

Sodium bisulfate can be synthesized through various chemical reactions. For instance, it is used as a catalyst in the esterification process to produce different esters. The synthesis of ethylene glycol monomethyl ether acetate , methyl acetate , allyl carboxylate , and isobutyl butyrate has been reported using sodium bisulfate as a catalyst. These studies highlight the versatility of SBS in catalyzing esterification reactions, offering an alternative to sulfuric acid.

Molecular Structure Analysis

The interaction of sodium bisulfate with graphene has been studied using density functional theory calculations. The adsorption of SBS on monolayer graphene does not significantly alter its electrical conducting properties at low concentrations. However, at higher concentrations, the system becomes a weak conductor. When intercalated between bilayer graphene, SBS can decouple the electronic behavior of the two sheets, potentially facilitating their separation .

Chemical Reactions Analysis

Sodium bisulfate is involved in various chemical reactions. It has been shown to be an efficient catalyst for ether formation via dehydration of aromatic/aliphatic alcohol under solvent-free conditions . Additionally, SBS reacts with DNA, leading to the cleavage of internucleotide bonds in an oxygen-dependent reaction, which can be inhibited by free radical scavengers .

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium bisulfate have been explored in different contexts. Its efficacy in reducing emissions of ammonia, methanol, and ethanol from dairy slurry has been demonstrated, with significant reductions in emissions correlating with increasing levels of SBS treatment . The compound's ability to act as a catalyst in esterification reactions has been well documented, with high yields reported for various esters . Furthermore, the crystal structures of sodium salts derived from reactions involving bisulfite have been determined, providing insights into the potential mechanisms of mutagenesis in microbial systems .

科学研究应用

化学钝化和皮肤保护

焦硫酸氢钠因其钝化某些化学物质和保护皮肤的能力而受到研究。具体而言,它已被研究其防止由高浓度甲基氯异噻唑啉酮/甲基异噻唑啉酮 (MCI/MI) 引起的化学灼伤和过敏性接触性皮炎的潜力。研究表明,焦硫酸氢钠可以快速降低 MCI/MI 的浓度,从而防止腐蚀性皮肤反应并显着减少过敏性接触性皮炎的引发 (Gruvberger & Bruze,1998)。

基因甲基化和惊恐障碍

研究探索了焦硫酸氢钠在 DNA 甲基化中的作用,特别是在惊恐障碍的背景下。涉及单胺氧化酶 A (MAOA) 基因的研究表明,用焦硫酸氢钠处理的来自血细胞的 DNA 可用于评估 DNA 甲基化模式。研究结果表明 MAOA 基因低甲基化与惊恐障碍之间存在潜在关联,特别是在女性患者中,可能介导生活事件对基因表达的影响 (Domschke 等,2012)。

临床和生化观察

焦硫酸氢钠已参与涉及各种健康状况的临床研究。例如,它已在职业性亚硫酸盐暴露引起的支气管哮喘的背景下进行研究。一份病例报告描述了一名在处理焦硫酸氢钠后出现支气管痉挛的患者,强调了在职业环境中意识到和采取预防措施的必要性 (Valero 等,1993)。

焦硫酸氢钠在生化参数中的作用也已得到研究。一项关于临床生化参数昼夜变化的研究强调了钠水平如何影响组织电阻率,影响生物阻抗谱输出,并可能导致慢性肾脏病患者的体液状态评估不准确 (Mitsides 等,2019)。

过敏反应和敏感性

已经报道了对焦硫酸氢钠等亚硫酸盐剂的过敏反应和敏感性病例。一个病例突出了一个有记录的对焦亚硫酸氢钠过敏的患者,他在摄入处理过的食物后经历了过敏反应,导致临床过程延长,并强调了意识到食品和药物中此类防腐剂的重要性 (Riggs 等,1986)。

安全和危害

未来方向

属性

IUPAC Name |

sodium;hydrogen sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHZRQHZVYDRGX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.OS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143179 | |

| Record name | Sodium bisulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Odorless solid; [Merck Index] White crystalline solid; Odorless and hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Sodium bisulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17510 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium bisulfate monohydrate | |

CAS RN |

10034-88-5 | |

| Record name | Sodium bisulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium bisulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, sodium salt, hydrate (1:1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM BISULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KLS9Y77YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

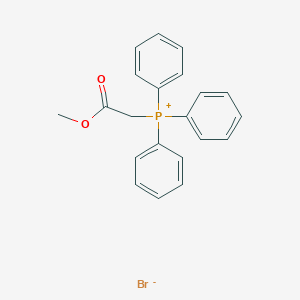

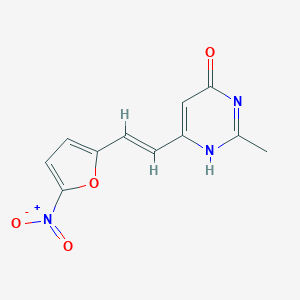

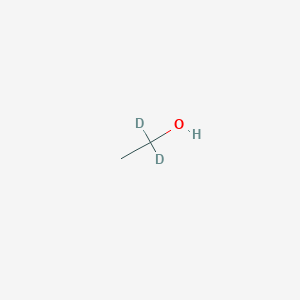

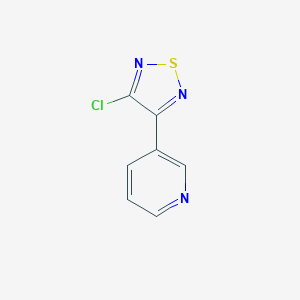

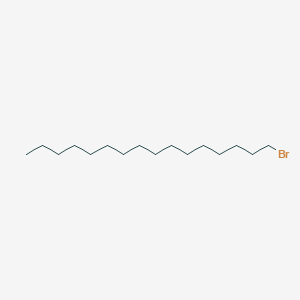

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)